1-Fluoro-3-iodo-5-nitrobenzene
Overview
Description
1-Fluoro-3-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H3FINO2. It is characterized by the presence of fluorine, iodine, and nitro functional groups attached to a benzene ring.
Mechanism of Action
Mode of Action
1-Fluoro-3-iodo-5-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
For instance, its molecular weight is 266.9964 , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, it’s known to be sensitive to light , which could affect its stability and efficacy. Additionally, its safety data sheet suggests avoiding dust formation, indicating that it may be unstable or reactive in certain forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-5-nitrobenzene can be synthesized through several methods. One common approach involves the iodination of 1-fluoro-3-nitrobenzene. The reaction typically employs reagents such as sodium iodide and an oxidizing agent like bismuth nitrate pentahydrate in the presence of a palladium catalyst. The reaction is carried out in dimethyl sulfoxide at elevated temperatures (around 170°C) for an extended period (approximately 20 hours) to achieve a good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, where nucleophiles such as amines can replace the fluorine atom.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Nucleophilic Aromatic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include substituted anilines and other derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-3-iodo-5-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with biological activity.
Comparison with Similar Compounds
- 1-Fluoro-2-iodo-4-nitrobenzene
- 1-Fluoro-4-iodo-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
Uniqueness: 1-Fluoro-3-iodo-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity patterns. The presence of both fluorine and iodine atoms on the benzene ring allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
1-fluoro-3-iodo-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYCSFCKXSPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293318 | |
Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3819-88-3 | |
Record name | 3819-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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